molecular formula C11H15NO6S B2764295 N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycine CAS No. 392311-74-9

N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycine

Cat. No.: B2764295
CAS No.: 392311-74-9
M. Wt: 289.3
InChI Key: IGYHWPQMJXZERI-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycine is a chemical compound that belongs to the class of organic compounds known as glycine derivatives. These compounds are characterized by the presence of a glycine moiety, which is an amino acid with the formula NH₂CH₂COOH. The compound features a 2,5-dimethoxyphenyl group and a methylsulfonyl group attached to the glycine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and methylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2,5-dimethoxyaniline is reacted with methylsulfonyl chloride to form the intermediate N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)amine. This intermediate is then reacted with glycine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential probe for studying biological processes involving glycine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycine would depend on its specific application. In biological systems, it might interact with enzymes or receptors involved in glycine metabolism or signaling pathways. The presence of the 2,5-dimethoxyphenyl group could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethoxyphenyl)glycine: Lacks the methylsulfonyl group.

    N-(methylsulfonyl)glycine: Lacks the 2,5-dimethoxyphenyl group.

    N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)alanine: Similar structure but with an alanine backbone instead of glycine.

Uniqueness

N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycine is unique due to the combination of the 2,5-dimethoxyphenyl group and the methylsulfonyl group attached to the glycine backbone. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

Properties

IUPAC Name

2-(2,5-dimethoxy-N-methylsulfonylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6S/c1-17-8-4-5-10(18-2)9(6-8)12(7-11(13)14)19(3,15)16/h4-6H,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYHWPQMJXZERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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